N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(pyridin-4-yl)methyl]ethanediamide
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Overview
Description
N-{2-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core and the subsequent functionalization to introduce the ethanediamide and pyridinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Advanced techniques like automated synthesis and high-throughput screening can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can occur at specific positions on the tricyclic core or the pyridinylmethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- N,N-diethyl-3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Uniqueness
Compared to these similar compounds, N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N’-[(pyridin-4-yl)methyl]ethanediamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its tricyclic core provides a rigid framework that enhances its binding affinity and specificity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-10-14-9-15(8-13-2-1-7-23(16)17(13)14)22-19(26)18(25)21-11-12-3-5-20-6-4-12/h3-6,8-9H,1-2,7,10-11H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCFYIWPJDOPLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=NC=C4)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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